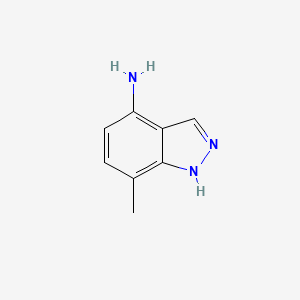![molecular formula C8H9N3O B1647833 (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B1647833.png)
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is part of the imidazopyridine family, which is known for its diverse biological activities and potential therapeutic applications. The presence of both nitrogen atoms in the fused ring system allows for various chemical modifications, making it a versatile scaffold in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol typically involves the construction of the imidazole ring followed by the introduction of the methyl and hydroxymethyl groups. One common method starts with the reaction of 2,3-diaminopyridine with formaldehyde under acidic conditions to form the imidazole ring. The methyl group can be introduced via alkylation using methyl iodide, and the hydroxymethyl group can be added through a reaction with formaldehyde and a reducing agent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and reduce reaction times. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig coupling, can also be employed to introduce various substituents efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4.
Reduction: The imidazole ring can be reduced to its corresponding dihydro form using hydrogenation over palladium on carbon.
Substitution: The methyl group can be substituted with various functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or CrO3 in acetic acid.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation: Formyl or carboxyl derivatives.
Reduction: Dihydroimidazopyridine derivatives.
Substitution: Various alkylated or functionalized imidazopyridine derivatives.
Applications De Recherche Scientifique
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a GABA_A receptor modulator, which could have implications in neurological research.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties. It has shown promise in preclinical studies for the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic synthesis.
Mécanisme D'action
The mechanism of action of (5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets. For instance, as a GABA_A receptor modulator, it binds to the receptor and enhances its activity, leading to increased inhibitory neurotransmission. This can result in sedative and anxiolytic effects. In cancer research, it may inhibit specific enzymes or signaling pathways involved in cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[4,5-b]pyridine: A closely related compound with similar biological activities but lacking the hydroxymethyl group.
Imidazo[1,2-a]pyridine: Another isomer with different substitution patterns and biological activities.
Imidazo[4,5-c]pyridine: Similar in structure but with variations in the position of nitrogen atoms in the ring system.
Uniqueness
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxymethyl group allows for further functionalization and enhances its solubility and bioavailability compared to its analogs .
Propriétés
Formule moléculaire |
C8H9N3O |
|---|---|
Poids moléculaire |
163.18 g/mol |
Nom IUPAC |
(5-methyl-1H-imidazo[4,5-b]pyridin-2-yl)methanol |
InChI |
InChI=1S/C8H9N3O/c1-5-2-3-6-8(9-5)11-7(4-12)10-6/h2-3,12H,4H2,1H3,(H,9,10,11) |
Clé InChI |
GNQFASBWHPDBDG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=C1)NC(=N2)CO |
SMILES canonique |
CC1=NC2=C(C=C1)NC(=N2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


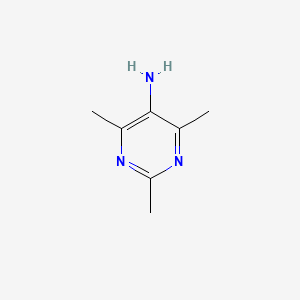
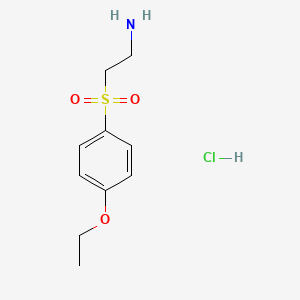
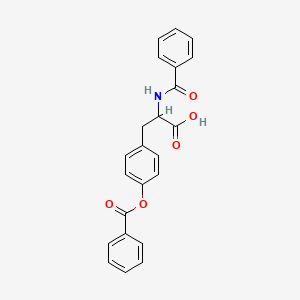
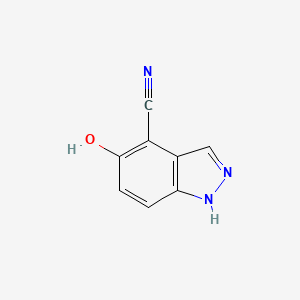

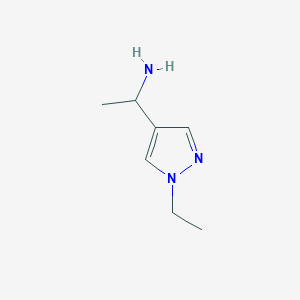
![4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine](/img/structure/B1647784.png)
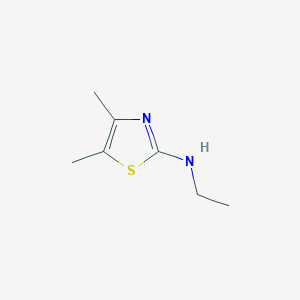
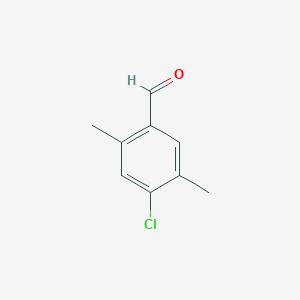
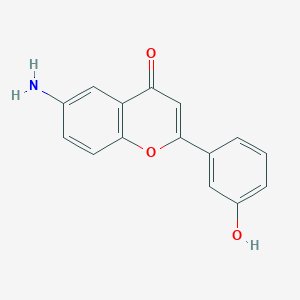
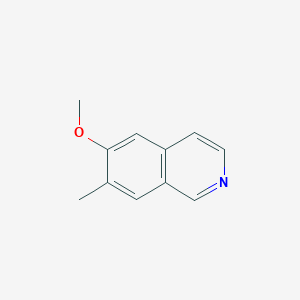
![4-Ethoxybenzo[d]thiazole](/img/structure/B1647802.png)
